K1-Hydroperoxide

Descripción general

Descripción

K1-Hydroperoxide, also referred to as vitamin this compound, is a biologically active derivative of vitamin K1 (phylloquinone). It plays a critical role in enzymatic oxidation processes, particularly in the hydroxylation of polycyclic aromatic hydrocarbons like benzo[a]pyrene. Sloan (1981) demonstrated that vitamin this compound, in conjunction with rat lung hydroperoxidase, catalyzes the hydroxylation of benzo[a]pyrene at the 6-position, a reaction pivotal in xenobiotic metabolism . This compound is structurally characterized by a hydroperoxide (-OOH) group attached to the methylnaphthoquinone backbone of vitamin K1, rendering it reactive in redox-driven biochemical pathways. Its enzymatic specificity and role in oxidative stress markers make it distinct from simpler hydroperoxides like hydrogen peroxide.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of K1-Hydroperoxide typically involves the oxidation of vitamin K1. One common method is the photooxidation of vitamin K1 in the presence of oxygen. This process can be catalyzed by light and involves the formation of singlet oxygen, which reacts with vitamin K1 to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves controlled oxidation reactions under specific conditions to ensure high yield and purity. The reaction is usually carried out in the presence of solvents like chloroform or methanol, and the product is purified using techniques such as chromatography .

Análisis De Reacciones Químicas

Types of Reactions

K1-Hydroperoxide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form other peroxides or quinones.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include singlet oxygen and peroxy acids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or higher-order peroxides.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

Reagent in Organic Synthesis

K1-Hydroperoxide serves as a reagent in organic synthesis, particularly in oxidation reactions. It can facilitate the conversion of various functional groups, making it valuable in the development of complex organic molecules. The hydroperoxide group enhances reactivity, allowing for selective oxidations that are crucial in synthetic pathways.

Analytical Standards

This compound is utilized as a standard for analytical methods, aiding in the calibration of instruments and validation of experimental results. Its stability and reactivity make it an ideal candidate for such applications.

Biology

Role in Cellular Oxidative Stress

Research has indicated that this compound plays a significant role in cellular oxidative stress. It can act as a signaling molecule that influences cellular responses to oxidative conditions. Studies have shown that its interactions with reactive oxygen species (ROS) can modulate various biological pathways, potentially affecting cell survival and apoptosis.

Biochemical Pathways

this compound is involved in redox reactions that influence biochemical processes. For instance, it participates in the enzymatic hydroxylation of benzo(a)pyrene, demonstrating its role as a cofactor in metabolic pathways related to xenobiotic metabolism.

Medicine

Therapeutic Effects

The compound is being investigated for its potential therapeutic effects related to oxidative stress and blood coagulation disorders. Its antioxidant properties may offer protective benefits against cellular damage caused by ROS, making it a candidate for further pharmacological studies.

Clinical Applications

this compound's involvement in blood coagulation processes suggests potential applications in treating coagulopathies. Research continues to explore its efficacy and safety in clinical settings.

Industry

Material Development

In industrial applications, this compound is used as a stabilizer in certain processes and formulations. Its ability to modulate oxidative states makes it useful in the development of new materials, particularly those requiring controlled oxidation conditions.

Cosmetic Formulations

The compound's properties are also leveraged in cosmetic formulations where it acts as an antimicrobial agent and stabilizer. Its effectiveness in preventing microbial growth while maintaining product integrity is well-documented.

Data Tables

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Chemistry | Reagent in synthesis | Enhances oxidation reactions |

| Biology | Cellular signaling | Modulates oxidative stress responses |

| Medicine | Therapeutic potential | Investigated for antioxidant effects |

| Industry | Material stabilization | Used in formulations requiring controlled oxidation |

Case Studies

-

Enzymatic Hydroxylation of Benzo(a)pyrene

- Objective: To study the role of this compound as a cofactor.

- Findings: Confirmed that this compound participates in the enzymatic reaction leading to the formation of 3,6-BP dione, highlighting its significance in metabolic pathways involving carcinogenic compounds .

-

Oxidative Stress Modulation

- Objective: Investigate the effects of this compound on cellular responses.

- Findings: Demonstrated that this compound influences signaling pathways associated with oxidative stress, potentially impacting cell survival mechanisms .

- Industrial Applications

Mecanismo De Acción

K1-Hydroperoxide exerts its effects primarily through its role in redox reactions. It can act as both an oxidizing and reducing agent, depending on the cellular environment. The compound interacts with various molecular targets, including enzymes involved in the redox cycle, such as glutathione peroxidase and catalase. These interactions help regulate oxidative stress and maintain cellular homeostasis .

Comparación Con Compuestos Similares

Hydroperoxides vary widely in structure, reactivity, and biological function. Below is a detailed comparison of K1-Hydroperoxide with four analogous compounds:

Hydrogen Peroxide (H₂O₂)

- Structure : Simplest hydroperoxide, consisting of two hydroxyl groups (-OOH).

- Reactivity : Highly reactive, decomposes into water and oxygen; strong oxidizer.

- Applications : Disinfectant, bleaching agent, and industrial oxidizer .

- Biological Role : Involved in cellular signaling but cytotoxic at high concentrations.

- Stability : Less stable than organic hydroperoxides; requires stabilizers for storage .

Cumene Hydroperoxide (C₉H₁₂O₂)

- Structure : Organic hydroperoxide with a cumene (isopropylbenzene) backbone.

- Reactivity : Initiator in radical polymerization; decomposes exothermically.

- Applications : Industrial synthesis of polymers and plastics .

- Biological Role: Not naturally occurring; primarily synthetic.

- Stability : More stable than H₂O₂ but thermally sensitive .

Phosphatidylcholine Hydroperoxide (PCOOH) and Phosphatidylethanolamine Hydroperoxide (PEOOH)

- Structure : Phospholipid derivatives with hydroperoxide groups on unsaturated fatty acids.

- Reactivity : Biomarkers of lipid peroxidation; participate in membrane degradation.

- Applications : Used to assess oxidative stress in tissues. Miyazawa et al. (1992) reported PCOOH levels of 1,324 ± 122 pmol/g in rat liver and 114 ± 18 pmol/g in brain tissue .

- Biological Role : Indicators of oxidative damage in neurodegenerative diseases .

Pinane Hydroperoxide

- Structure: Derived from pinane (a bicyclic monoterpene).

- Reactivity : Used as an intermediate in synthesizing fragrances (e.g., linalool).

- Applications : Precursor in perfume and pharmaceutical industries .

- Biological Role: Limited; primarily synthetic utility.

Table 1: Comparative Properties of this compound and Analogues

Key Research Findings

- This compound : Sloan (1981) highlighted its catalytic efficiency, achieving 6-position hydroxylation of benzo[a]pyrene with rat lung hydroperoxidase, a reaction critical in detoxification pathways .

- PCOOH/PEOOH : Miyazawa et al. (1992) established a chemiluminescence-HPLC method to quantify these hydroperoxides, revealing their accumulation in rat tissues under oxidative stress .

- Safety : Cumene hydroperoxide and H₂O₂ require stringent handling due to flammability and corrosivity, per EH&S guidelines .

Actividad Biológica

K1-Hydroperoxide, a derivative of Vitamin K1 (phylloquinone), has garnered attention for its biological activity, particularly in the context of oxidative stress and cellular metabolism. This article delves into the compound's biological mechanisms, applications in research, and relevant case studies.

This compound is characterized by its hydroperoxide group, which allows it to participate in redox reactions. These reactions can lead to the generation of reactive oxygen species (ROS), influencing various cellular processes. The compound's interaction with molecular targets can modulate signaling pathways and alter the redox state within cells, thereby impacting metabolic functions and stress responses.

Key Mechanisms:

- Oxidative Stress Induction: this compound can elevate ROS levels, leading to oxidative stress that affects cellular integrity and function.

- Signal Transduction: It plays a role in signaling pathways related to cell growth and apoptosis by modifying protein functions through oxidation .

- Antioxidant Properties: Despite its potential to generate ROS, this compound also exhibits antioxidant properties that may protect against cellular damage under certain conditions.

Research Applications

This compound has been investigated across various fields, including chemistry, biology, and medicine:

- Chemistry: Used as a reagent in organic synthesis to study oxidation reactions.

- Biology: Explored for its role in cellular oxidative stress and effects on metabolism.

- Medicine: Studied for potential therapeutic applications due to its antioxidant properties .

1. Impact on Cellular Metabolism

A study examined the effects of this compound on yeast cells, focusing on how it regulates protein synthesis under oxidative stress conditions. The findings indicated that this compound influences transcription and translation processes by modulating cysteine thiols, which are crucial for maintaining redox balance .

2. Oxidative Stress Response

Research involving rat models demonstrated that this compound significantly affects the tissue distribution of Vitamin K derivatives. The active form of Vitamin K (hydroquinone) was shown to be produced from this compound through enzymatic reduction, highlighting its metabolic relevance .

Data Tables

Propiedades

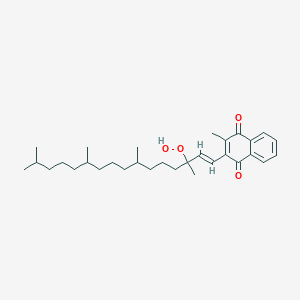

IUPAC Name |

2-[(E)-3-hydroperoxy-3,7,11,15-tetramethylhexadec-1-enyl]-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O4/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6,35-34)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33/h7-8,17-19,21-24,34H,9-16,20H2,1-6H3/b21-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTUNMUCBDSKNC-XUTLUUPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C=CC(C)(CCCC(C)CCCC(C)CCCC(C)C)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)/C=C/C(C)(CCCC(C)CCCC(C)CCCC(C)C)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15576-39-3 | |

| Record name | Vitamin K1-hydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015576393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.